Antibacterial agent 47

Antibacterial synergy β-lactamase inhibition E. coli

Antibacterial agent 47 (Compound 10) is a non-β-lactam, competitive AmpC β-lactamase inhibitor (Ki=1 μM) with a 1.97 Å crystal structure against AmpC. Unlike clavulanate or cefoxitin, it lacks the β-lactam ring, preventing paradoxical β-lactamase induction and providing a clean baseline for resistance studies. Its 26-fold potency improvement over the lead compound makes it the validated benchmark for non-β-lactam inhibitor design and checkerboard synergy assays with ceftazidime against derepressed AmpC clinical isolates. Procure this high-purity sodium salt derivative to ensure reproducible, induction-free antibacterial susceptibility data.

Molecular Formula C14H15N6NaO7S
Molecular Weight 434.36 g/mol
Cat. No. B13918752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 47
Molecular FormulaC14H15N6NaO7S
Molecular Weight434.36 g/mol
Structural Identifiers
SMILESC1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CN5CCOCC5=N4.[Na+]
InChIInChI=1S/C14H16N6O7S.Na/c21-14-19-5-8(20(14)27-28(22,23)24)1-2-10(19)13-17-16-12(26-13)9-6-18-3-4-25-7-11(18)15-9;/h6,8,10H,1-5,7H2,(H,22,23,24);/q;+1/p-1/t8-,10+;/m1./s1
InChIKeyWEKIJAXTHGCFEA-SCYNACPDSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 47 (Compound 10): A Non-β-Lactam Diazabicyclooctane β-Lactamase Inhibitor for Ceftazidime Potentiation


Antibacterial agent 47 (CAS 1426572-52-2), also known as Compound 10, is a sodium salt derivative of the 1,6-diazabicyclo[3.2.1]octan-7-one (DBO) scaffold with the molecular formula C14H15N6NaO7S and a molecular weight of 434.36 g/mol . It functions as a non-β-lactam, competitive inhibitor of the AmpC serine β-lactamase, exhibiting a Ki of 1 μM and a 26-fold improvement in potency over the lead compound [1]. Unlike conventional β-lactam-based inhibitors such as clavulanate, cefoxitin, or tazobactam, Antibacterial agent 47 lacks the β-lactam ring pharmacophore, a feature that fundamentally alters its resistance evasion profile .

Why Substituting Antibacterial Agent 47 with Another DBO Derivative or β-Lactamase Inhibitor Compromises Experimental Outcomes


In-class β-lactamase inhibitors, including other DBO derivatives (e.g., Antibacterial agent 50, Antibacterial agent 44) and β-lactam-based inhibitors (e.g., clavulanic acid, tazobactam), exhibit divergent properties in terms of enzyme inhibition kinetics, AmpC induction, and synergism with partner antibiotics [1][2]. For instance, Antibacterial agent 50 demonstrates direct antibacterial MIC values (32-128 mcg/mL against E. coli), whereas Antibacterial agent 47 lacks intrinsic antibacterial activity and functions exclusively as a β-lactamase inhibitor [3]. Critically, β-lactam-based inhibitors like clavulanate and cefoxitin paradoxically up-regulate β-lactamase expression in resistant strains, a phenomenon that Antibacterial agent 47 specifically avoids due to its non-β-lactam structure [4]. Consequently, substituting Antibacterial agent 47 with a generic β-lactamase inhibitor will introduce confounding variables related to enzyme induction, altered partner antibiotic MICs, and inconsistent spectrum of β-lactamase coverage, thereby undermining the reproducibility and interpretability of antibacterial susceptibility assays.

Quantitative Differentiation of Antibacterial Agent 47: MIC Reduction, Enzyme Inhibition Kinetics, and AmpC Induction


Direct Comparative MIC Reduction: Antibacterial Agent 47 vs. Antibacterial Agent 50 for Ceftazidime Potentiation in E. coli

Antibacterial agent 47 demonstrates superior potentiation of ceftazidime compared to the structurally related DBO derivative Antibacterial agent 50. When co-administered, Antibacterial agent 47 reduces the MIC of ceftazidime to significantly lower values across three distinct E. coli strains, whereas Antibacterial agent 50 exhibits direct antibacterial activity and does not potentiate ceftazidime to the same extent . The quantitative MIC shift for ceftazidime in the presence of Antibacterial agent 47 is specifically reported for E. coli NCTC 13351, M50, and 7MP .

Antibacterial synergy β-lactamase inhibition E. coli MIC reduction

Absence of AmpC β-Lactamase Induction: Antibacterial Agent 47 vs. Clavulanate and Cefoxitin

A critical differentiator for Antibacterial agent 47 is its inability to induce AmpC β-lactamase expression, a property that contrasts sharply with β-lactam-based inhibitors clavulanate and cefoxitin. In cell culture studies with AmpC-expressing bacterial pathogens, Antibacterial agent 47 does not up-regulate β-lactamase expression, whereas clavulanate and cefoxitin trigger significant enzyme induction, thereby undermining their inhibitory efficacy [1]. This differential behavior is attributed to the non-β-lactam chemical structure of Antibacterial agent 47 [2].

AmpC β-lactamase Resistance mechanism Enzyme induction Cell culture

Improved Enzyme Inhibition Kinetics: 26-Fold Enhancement in Ki over Lead Compound

Through structure-based optimization of a non-β-lactam lead (compound 1), Antibacterial agent 47 (compound 10) achieved a 26-fold improvement in inhibitory potency against AmpC β-lactamase, with a Ki value of 1 μM compared to 26 μM for the parent compound [1]. This enhancement was validated by X-ray crystallography of the AmpC-compound 10 complex at 1.97 Å resolution [2].

Enzyme kinetics AmpC β-lactamase Inhibition constant Structure-activity relationship

Functional Divergence Among DBO Derivatives: Direct Antibacterial Activity vs. β-Lactamase Inhibition

Within the same 1,6-diazabicyclo[3.2.1]octan-7-one (DBO) chemical series, compounds exhibit fundamentally different functional profiles. Antibacterial agent 47 (compound 10) has no intrinsic antibacterial activity but potentiate ceftazidime by lowering its MIC . In contrast, Antibacterial agent 50 (example 47) demonstrates direct antibacterial MIC values of 32, 64, and 128 mcg/mL against E. coli strains, independent of a partner β-lactam [1]. Antibacterial agent 44 (example 7) is also described as a direct antibacterial agent [2]. This functional dichotomy underscores the importance of selecting the correct DBO derivative for the intended experimental application.

DBO derivatives Structure-activity relationship MIC Ceftazidime potentiation

Structural Rationale for Non-Induction: Non-β-Lactam Scaffold Differentiates Antibacterial Agent 47 from Clavulanate and Tazobactam

Antibacterial agent 47's 1,6-diazabicyclo[3.2.1]octan-7-one core is chemically distinct from the β-lactam ring present in clavulanic acid, tazobactam, and sulbactam. This structural divergence is not merely cosmetic; it directly correlates with the compound's inability to induce AmpC β-lactamase expression, a phenomenon observed with β-lactam-based inhibitors [1]. The non-β-lactam scaffold allows Antibacterial agent 47 to inhibit AmpC without triggering the bacterial resistance response, providing a mechanistic advantage in assays involving derepressed AmpC producers .

β-lactamase inhibitor Non-β-lactam scaffold Resistance mechanism Enzyme induction

Comparative Ceftazidime Potentiation: Antibacterial Agent 47 vs. Clinical β-Lactamase Inhibitors

While direct head-to-head data with clinical inhibitors like avibactam are not available, Antibacterial agent 47's ability to reduce ceftazidime MIC to 16-32 mcg/mL in E. coli strains provides a quantitative benchmark. In comparison, other β-lactamase inhibitors (e.g., AM-112) can reduce ceftazidime MIC from 64 mg/L to 0.25 mg/L in specific strains [1]. The magnitude of MIC reduction for Antibacterial agent 47 is consistent with its role as a research tool for studying DBO-based inhibition and AmpC evasion, rather than as a clinical candidate.

Ceftazidime MIC reduction β-lactamase inhibitor Synergy

High-Impact Research Applications for Antibacterial Agent 47: AmpC-Mediated Resistance Reversal and Non-β-Lactam Inhibitor Development


Mechanistic Studies of AmpC β-Lactamase Induction and Evasion

Utilize Antibacterial agent 47 as a control non-inducing inhibitor to dissect the regulatory pathways of AmpC β-lactamase expression. Pair with clavulanate or cefoxitin (inducers) to quantify differences in enzyme up-regulation via RT-qPCR or β-lactamase activity assays [1][2]. The lack of induction with Antibacterial agent 47 provides a clean baseline for studying resistance mechanisms without confounding feedback loops .

Structure-Activity Relationship (SAR) Optimization of Non-β-Lactam β-Lactamase Inhibitors

Employ Antibacterial agent 47 (compound 10) as a reference standard in medicinal chemistry campaigns aimed at improving non-β-lactam inhibitor potency. Its 26-fold enhanced Ki over the lead compound and 1.97 Å crystal structure with AmpC provide a validated template for computational docking and fragment-based design [3]. Compare new analogues against this benchmark to quantify improvements in enzyme inhibition.

Ceftazidime Synergy Screening in AmpC-Overexpressing Enterobacteriaceae

Use Antibacterial agent 47 in checkerboard synergy assays with ceftazidime against clinical isolates of E. coli, Enterobacter cloacae, or Citrobacter freundii known to derepress AmpC. Quantify fractional inhibitory concentration (FIC) indices to confirm synergy and compare the magnitude of MIC reduction to other DBO derivatives or β-lactam-based inhibitors [4]. This application is particularly relevant for validating the functional selectivity of DBO analogues.

Differentiation of DBO Functional Classes in Antibacterial Discovery

Include Antibacterial agent 47 in a panel of DBO derivatives (e.g., Antibacterial agent 50, Antibacterial agent 44) to screen for intrinsic antibacterial activity versus β-lactamase inhibitory function. This panel enables rapid categorization of new chemical entities based on their functional profile (pure inhibitor vs. direct antibacterial) and guides lead optimization strategies [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 47

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.